molecular formula C68H94N22O27 B13448919 Follicular gonadotropin-releasing peptide(human)

Follicular gonadotropin-releasing peptide(human)

Cat. No.: B13448919
M. Wt: 1651.6 g/mol
InChI Key: DKEYLEJGJQNZKF-CKJSUDEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Follicular Gonadotropin-Releasing Peptide (human) involves the isolation of the peptide from human follicular fluid. The process begins with the acidification of follicular fluid, followed by the addition of cold ethanol. The mixture is then centrifuged, and the supernatant is dried by rotary evaporation. The residue is dissolved in distilled water and lyophilized to yield a white powder . Further purification is achieved using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production methods for this peptide are not well-documented, but they likely involve similar steps to the laboratory synthesis, scaled up for larger quantities. This includes the use of advanced purification techniques to ensure the peptide’s purity and activity.

Chemical Reactions Analysis

Types of Reactions: Follicular Gonadotropin-Releasing Peptide (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions: The synthesis and purification of this peptide involve reagents such as ethanol, distilled water, and various chromatography media. The conditions include low temperatures for ethanol precipitation and specific pH adjustments for peptide stability .

Major Products Formed: The major product formed from these reactions is the purified Follicular Gonadotropin-Releasing Peptide (human) itself, with a confirmed amino acid sequence of H-Thr-Asp-Thr-Ser-His-His-Asp-Gln-Asp-His-Pro-Thr-Phe-Asn-OH .

Scientific Research Applications

Follicular Gonadotropin-Releasing Peptide (human) has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Follicular Gonadotropin-Releasing Peptide (human) is unique in its specific amino acid sequence and its origin from human follicular fluid. Unlike GnRH, it has a distinct structure and potentially different regulatory mechanisms .

Properties

Molecular Formula

C68H94N22O27

Molecular Weight

1651.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C68H94N22O27/c1-29(92)52(71)64(112)83-42(21-51(101)102)61(109)88-53(30(2)93)66(114)87-45(25-91)62(110)80-39(16-34-23-73-27-76-34)57(105)79-38(15-33-22-72-26-75-33)58(106)82-40(19-49(97)98)59(107)78-36(11-12-47(69)95)55(103)81-41(20-50(99)100)60(108)85-43(17-35-24-74-28-77-35)67(115)90-13-7-10-46(90)63(111)89-54(31(3)94)65(113)84-37(14-32-8-5-4-6-9-32)56(104)86-44(68(116)117)18-48(70)96/h4-6,8-9,22-24,26-31,36-46,52-54,91-94H,7,10-21,25,71H2,1-3H3,(H2,69,95)(H2,70,96)(H,72,75)(H,73,76)(H,74,77)(H,78,107)(H,79,105)(H,80,110)(H,81,103)(H,82,106)(H,83,112)(H,84,113)(H,85,108)(H,86,104)(H,87,114)(H,88,109)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t29-,30-,31-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,52+,53+,54+/m1/s1

InChI Key

DKEYLEJGJQNZKF-CKJSUDEXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)N)O

Origin of Product

United States

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